[1-(Aminomethyl)cyclopropyl](3-methylthiophen-2-yl)methanol
Description
1-(Aminomethyl)cyclopropylmethanol is a structurally complex molecule featuring a cyclopropane ring fused to an aminomethyl group and a 3-methylthiophen-2-yl-substituted methanol moiety. Its synthesis typically involves parallel pathways, as described in studies involving condensation reactions between thiophene-derived succinic acid intermediates and aminoalkyl or piperazine derivatives . For instance, intermediates like 2-(3-methylthiophen-2-yl)succinic acid are coupled with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine under carbonyldiimidazole (CDI)-mediated conditions, yielding racemic mixtures with moderate to high purity (31–86% yields) .
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-7-2-5-13-8(7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3 |
InChI Key |
SRPPWCRDLGNGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a compound containing an active hydrogen atom.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable organometallic reagent.
Industrial Production Methods: Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the aminomethyl group, converting it to a primary amine or even further to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines, methylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry:
- Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 1-(Aminomethyl)cyclopropylmethanol, emphasizing differences in substituents, synthesis, and inferred pharmacological properties.
Key Observations:
Impact of Cyclopropane vs.
Thiophene Substitution Patterns : The position of methyl groups on the thiophene ring (3-methylthiophen-2-yl vs. 5-methylthiophen-3-yl) alters electronic distribution and steric effects, which may influence receptor affinity or metabolic stability .
Synthetic Yields and Purification: Compounds synthesized via CDI-mediated pathways (e.g., the target compound and its analogs) show variable yields (31–86%), with purification relying on dichloromethane:methanol chromatography . Hydrochloride salts (e.g., 3–9 in ) enhance crystallinity and stability compared to free bases.
Pharmacological Inference: While direct data for the target compound are lacking, analogs with thiophene and aminomethyl groups demonstrate anticonvulsant activity, likely via modulation of neuronal ion channels or GABAergic pathways .
Biological Activity
The compound 1-(Aminomethyl)cyclopropyl](3-methylthiophen-2-yl)methanol , with the molecular formula C₁₀H₁₅NOS, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Structural Features
The compound is characterized by:
- Cyclopropyl Group : Imparts unique steric and electronic properties.
- Aminomethyl Group : Potentially enhances interactions with biological targets.
- Methylthiophenyl Moiety : Known for its aromatic characteristics, influencing biological interactions.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NOS |
| Molecular Weight | 185.30 g/mol |
| IUPAC Name | 1-(aminomethyl)cyclopropylmethanol |
| InChI Key | XONZSJUCRYRXNT-UHFFFAOYSA-N |
Antimicrobial Activity
Preliminary studies suggest that 1-(Aminomethyl)cyclopropyl](3-methylthiophen-2-yl)methanol exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A study tested the compound against methicillin-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 62.5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.
Anticancer Properties
Research indicates that this compound may also possess anticancer properties. It has been evaluated for its effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, the compound demonstrated an IC50 value of 242.52 μg/mL against A549 cells, suggesting moderate antiproliferative effects. Further studies are needed to elucidate the underlying mechanisms.
The biological activity of 1-(Aminomethyl)cyclopropyl](3-methylthiophen-2-yl)methanol may involve several mechanisms:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that affect cell growth and survival.
Interaction Studies
Molecular docking studies have been performed to predict binding affinities to various biological targets. The results indicate potential interactions with enzyme active sites, which could explain its observed biological activities.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-(phenylethynyl)pyridine | Ethynyl and pyridine ring | Antagonist for mGluR5 |
| 1-Aminocyclopropanecarboxylic acid | Cyclopropane with carboxylic acid | Potential neuroprotective effects |
| 3-Methylthiophene | Simple thiophene structure | Known for electronic properties |
The unique combination of functional groups in 1-(Aminomethyl)cyclopropyl](3-methylthiophen-2-yl)methanol may confer distinct biological activities not present in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
